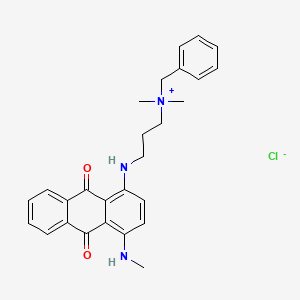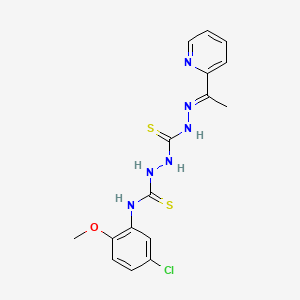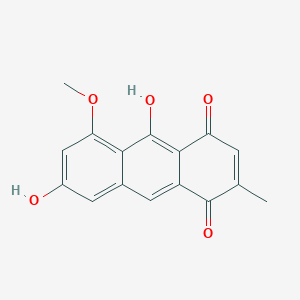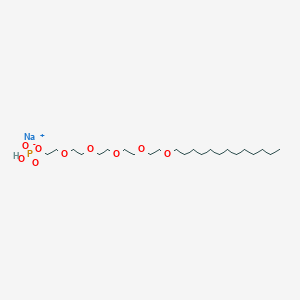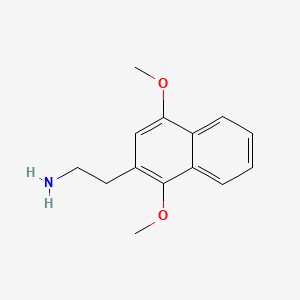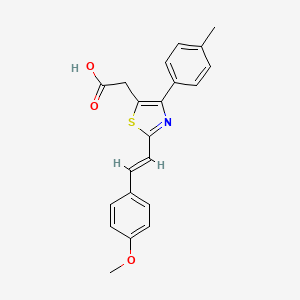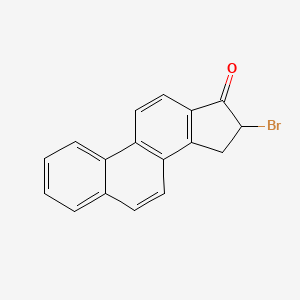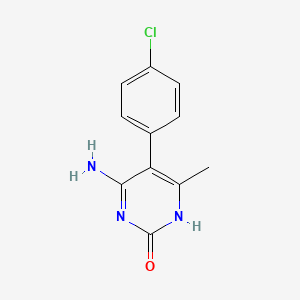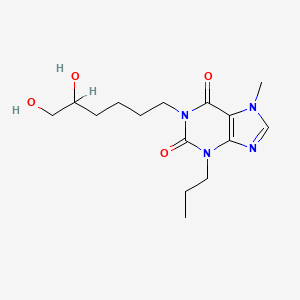
3,7-Dihydro-1-(5,6-dihydroxyhexyl)-7-methyl-3-propyl-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-Dihydro-1-(5,6-dihydroxyhexyl)-7-methyl-3-propyl-1H-purine-2,6-dione is a chemical compound with the molecular formula C15H24N4O4 and a molecular weight of 324.38 g/mol . This compound is a derivative of purine, a heterocyclic aromatic organic compound that is widely found in nature and is a fundamental component of nucleic acids.
Análisis De Reacciones Químicas
3,7-Dihydro-1-(5,6-dihydroxyhexyl)-7-methyl-3-propyl-1H-purine-2,6-dione can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones or aldehydes within the molecule to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its structural similarity to nucleotides makes it a candidate for studying DNA and RNA interactions.
Medicine: It may have potential therapeutic applications due to its purine structure, which is common in many biologically active molecules.
Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 3,7-Dihydro-1-(5,6-dihydroxyhexyl)-7-methyl-3-propyl-1H-purine-2,6-dione is not well-documented. given its purine structure, it may interact with enzymes and receptors involved in nucleotide metabolism and signaling pathways. The molecular targets and pathways involved would depend on the specific biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar compounds to 3,7-Dihydro-1-(5,6-dihydroxyhexyl)-7-methyl-3-propyl-1H-purine-2,6-dione include other purine derivatives such as:
Caffeine: 1,3,7-Trimethylxanthine, a stimulant found in coffee and tea.
Theobromine: 3,7-Dimethylxanthine, found in chocolate.
Theophylline: 1,3-Dimethylxanthine, used in respiratory therapies. These compounds share the purine core structure but differ in their functional groups, leading to unique properties and applications. The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties.
Propiedades
Número CAS |
86257-05-8 |
|---|---|
Fórmula molecular |
C15H24N4O4 |
Peso molecular |
324.38 g/mol |
Nombre IUPAC |
1-(5,6-dihydroxyhexyl)-7-methyl-3-propylpurine-2,6-dione |
InChI |
InChI=1S/C15H24N4O4/c1-3-7-18-13-12(17(2)10-16-13)14(22)19(15(18)23)8-5-4-6-11(21)9-20/h10-11,20-21H,3-9H2,1-2H3 |
Clave InChI |
KIKUMDXGNKMERN-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C2=C(C(=O)N(C1=O)CCCCC(CO)O)N(C=N2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


